![molecular formula C5H3N3Se B14706955 [1,2,5]Selenadiazolo[3,4-b]pyridine CAS No. 21381-57-7](/img/structure/B14706955.png)
[1,2,5]Selenadiazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,5]Selenadiazolo[3,4-b]pyridine: is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms arranged in a unique ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]selenadiazolo[3,4-b]pyridine typically involves the cyclization of 3,4-diaminopyridine-2,5-dicarbonitrile with selenium dioxide and thionyl chloride . This reaction proceeds under mild conditions and yields the desired selenadiazole ring structure. Another method involves the use of 5-R-2,3-diaminopyridines as starting materials, which are then reacted with selenium-containing reagents to form the selenadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for larger-scale production. The use of readily available starting materials and mild reaction conditions makes these methods suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: [1,2,5]Selenadiazolo[3,4-b]pyridine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions .
Common Reagents and Conditions:
Nucleophilic Addition: This compound reacts with C-nucleophiles such as 1,3-dicarbonyl compounds and indoles under mild conditions, often without the need for a base.
Major Products: The major products formed from these reactions include 1,4-dihydropyridines fused with the selenadiazole ring, oxidized selenadiazole derivatives, and various substituted selenadiazole compounds .
Applications De Recherche Scientifique
Chemistry: In the field of chemistry, [1,2,5]selenadiazolo[3,4-b]pyridine is used as a building block for the synthesis of complex organic molecules and polymers. Its unique electronic properties make it valuable for the development of new materials with specific electronic and optical characteristics .
Biology and Medicine: This compound has shown potential in biological and medicinal applications. It has been studied for its anticancer, antidiabetic, and antibacterial properties. Derivatives of this compound have been found to inhibit various enzymes and receptors, making them potential candidates for drug development .
Industry: In industrial applications, this compound is used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs). Its ability to absorb light in the near-infrared region makes it suitable for use in photodetectors and other optoelectronic devices .
Mécanisme D'action
The mechanism of action of [1,2,5]selenadiazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit enzymes such as tryptophan 2,3-dioxygenase and glutaminase, leading to anticancer and antidiabetic effects . In optoelectronic applications, its unique electronic properties enable it to function as an efficient electron acceptor or donor, facilitating charge transfer processes in devices such as photovoltaic cells and OLEDs .
Comparaison Avec Des Composés Similaires
[1,2,5]Thiadiazolo[3,4-b]pyridine: This compound is similar in structure but contains sulfur instead of selenium.
[1,2,5]Thiadiazolo[3,4-c]pyridine: Another sulfur-containing analog with similar reactivity and applications.
5-Fluorobenzo[c][1,2,5]selenadiazole:
Uniqueness: [1,2,5]Selenadiazolo[3,4-b]pyridine is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur-containing analogs. This makes it particularly valuable for applications requiring specific electronic characteristics, such as near-infrared photodetectors and organic photovoltaic cells .
Propriétés
Numéro CAS |
21381-57-7 |
|---|---|
Formule moléculaire |
C5H3N3Se |
Poids moléculaire |
184.07 g/mol |
Nom IUPAC |
[1,2,5]selenadiazolo[3,4-b]pyridine |
InChI |
InChI=1S/C5H3N3Se/c1-2-4-5(6-3-1)8-9-7-4/h1-3H |
Clé InChI |
XTEXKNDTXOEXSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=N[Se]N=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
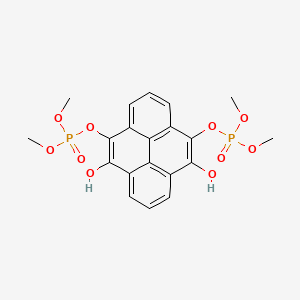
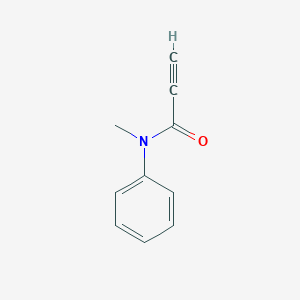

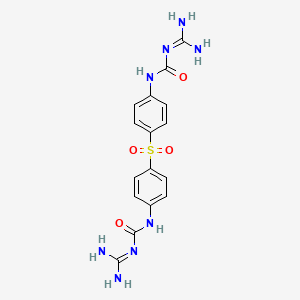
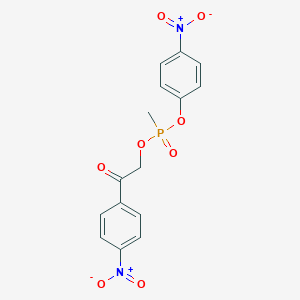

pentasilolane](/img/structure/B14706902.png)
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
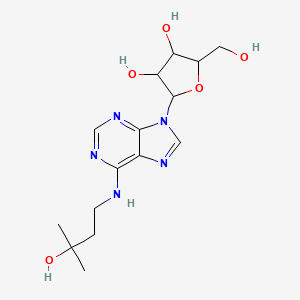
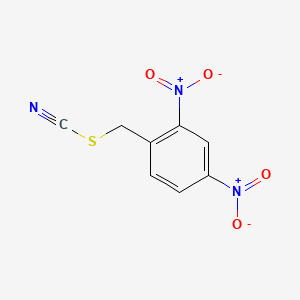
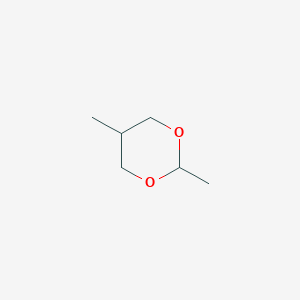
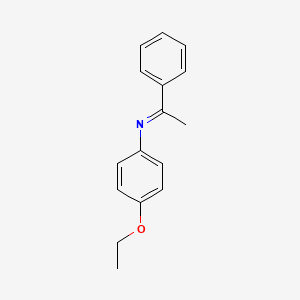
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
